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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance fluorescent dye belonging to the borondipyrromethene
(BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), but it
offers significant advantages, including superior brightness, high photostability, and a
fluorescence quantum yield that approaches unity.[1] The azide functional group enables its
covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal
click chemistry reaction. This makes BDP TMR azide an invaluable tool for the fluorescent
labeling of proteins, nucleic acids, and other biomolecules in a variety of applications, from in
vitro assays to live-cell imaging.

Physicochemical and Fluorescent Properties

BDP TMR is characterized by its sharp emission peak and its fluorescence being largely
insensitive to changes in pH and solvent polarity.[2][3] This ensures reliable and consistent
performance across a wide range of experimental conditions. A summary of its key properties is
presented below.
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Property Value Reference(s)
Excitation Maximum (Aex) 545 nm [4]
Emission Maximum (Aem) 570 nm [4]

Molar Extinction Coefficient (g)

~80,000 cm—tM—1

Fluorescence Quantum Yield

(®)

0.95 or 0.64

Molecular Weight

480.3 g/mol

Molecular Formula

C24H27BF2N6O2

Solubility

DMSO, DMF, alcohols

Storage

-20°C, protected from light

Note on Quantum Yield: Different suppliers report varying quantum yields. It is advisable to

consult the specific product datasheet.

Comparison with TAMRA

BDP TMR azide is often used as a superior replacement for TAMRA azide.

Feature BDP TMR Azide TAMRA Azide Reference(s)
Brightness Significantly brighter Standard

N Moderate
Photostability Very photostable

photostability

High (approaching

Quantum Yield

Typically lower

1.0)
pH Sensitivity Relatively insensitive Can be sensitive
Emission Spectrum Narrower Broader

Click Chemistry Overview

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://broadpharm.com/product/bp-23905
https://broadpharm.com/product/bp-23905
https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-
yielding. For labeling with BDP TMR azide, two main types of click chemistry are employed:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This reaction involves the use of
a copper(l) catalyst to join the azide on the BDP TMR dye with a terminal alkyne on the
target biomolecule. It is highly efficient but the copper catalyst can be toxic to living cells,
making it more suitable for in vitro applications or fixed-cell staining.

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.
The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the
need for a toxic catalyst, making it ideal for live-cell and in vivo imaging.

Experimental Workflows and Signaling Pathway
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) Workflow.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
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Conceptual Signaling Pathway: Receptor Trafficking.

Application Protocols
Protein Labeling via CUAAC

This protocol is adapted for labeling an alkyne-modified protein with BDP TMR azide.

Materials:
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» Alkyne-modified protein in a suitable buffer (e.g., PBS).

 BDP TMR Azide.

e Anhydrous DMSO.

o Copper(ll) sulfate (CuSOa).

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

e Sodium Ascorbate.

» Protein purification column (e.g., size-exclusion chromatography).

Procedure:

» Prepare Stock Solutions:

o

BDP TMR Azide: Dissolve in anhydrous DMSO to a concentration of 10 mM.

CuSOus: Dissolve in deionized water to a concentration of 50 mM.

[¢]

THPTA: Dissolve in deionized water to a concentration of 50 mM.

o

[e]

Sodium Ascorbate: Prepare a fresh 1 M solution in deionized water immediately before
use.

» Reaction Setup:

o In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5
mg/mL in PBS.

o Add BDP TMR azide stock solution to achieve a 3-5 fold molar excess over the protein.

o Prepare the catalyst premix: in a separate tube, mix CuSO4 and THPTA stock solutions at
a 1:1 molar ratio.

o Add the CuSO4/THPTA premix to the reaction tube to a final concentration of 1 mM.
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o Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final
concentration of 5 mM.

e |ncubation:

o Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from
light.

o Purification:

o Remove the unreacted dye and catalyst by passing the reaction mixture through a size-
exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

o Collect the fractions containing the labeled protein.
e Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at
280 nm) and the BDP TMR dye (at 545 nm).

Oligonucleotide Labeling via CUAAC

This protocol describes the labeling of an alkyne-modified oligonucleotide.

Materials:

Alkyne-modified oligonucleotide.

o« BDP TMR Azide (10 mM in DMSO).

e Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0).
e DMSO.

e Sodium Ascorbate (5 mM in water, freshly prepared).

o Copper(Il)-TBTA complex (10 mM in 55% DMSO).

» Acetone (for precipitation).
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Procedure:
e Reaction Setup:

o Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight

vial.
o Add 2 M TEAA buffer to a final concentration of 0.2 M.
o Add DMSO to a final volume of 50%.

o Add the BDP TMR azide stock solution to a 1.5-fold molar excess over the
oligonucleotide. Vortex to mix.

o Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM.

o Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.

o Add the 10 mM Copper(ll)-TBTA stock solution to a final concentration of 0.5 mM.
* Incubation:

o Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

o Incubate at room temperature overnight, protected from light.

o Purification:

o

Precipitate the labeled oligonucleotide by adding 3 volumes of cold acetone.

Incubate at -20°C for 30 minutes.

[e]

o

Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with
cold 70% ethanol.

o

Air-dry the pellet and resuspend in a suitable buffer.

Live-Cell Labeling via SPAAC
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This protocol outlines a general strategy for labeling a target protein in live cells, expressed
with a non-canonical amino acid containing a cyclooctyne group.

Materials:

o« Mammalian cells expressing the target protein with an incorporated cyclooctyne (e.g.,
DBCO-lysine).

o Complete cell culture medium.

« BDP TMR Azide.

e PBS or other imaging buffer.

e Fluorescence microscope.
Procedure:

o Cell Culture and Protein Expression:

o Culture the cells under conditions that promote the expression of the target protein
containing the cyclooctyne moiety.

e Labeling Reaction:

[e]

Prepare a stock solution of BDP TMR azide in DMSO (e.g., 1-10 mM).

o

Dilute the BDP TMR azide stock solution in pre-warmed complete cell culture medium to a
final concentration of 5-25 uM. The optimal concentration should be determined
empirically.

[e]

Wash the cells twice with pre-warmed PBS.

o

Add the BDP TMR azide-containing medium to the cells.

[¢]

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

e Washing and Imaging:
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o Remove the labeling medium and wash the cells three times with pre-warmed imaging
buffer (e.g., PBS or phenol red-free medium) to remove unbound dye.

o Image the cells using a fluorescence microscope equipped with appropriate filters for BDP
TMR (e.g., TRITC/Cya3 filter set).

Troubleshooting

Issue

Possible Cause

Suggested Solution

Low Labeling Efficiency
(CuAAQC)

Inactive catalyst

Prepare fresh sodium
ascorbate solution immediately

before use.

Low reactivity of biomolecule

Increase the molar excess of
the dye and/or catalyst.
Increase incubation time.

Cell Toxicity (Live-Cell
Labeling)

High concentration of dye or
DMSO

Perform a dose-response
curve to find the optimal, non-
toxic dye concentration.
Ensure the final DMSO

concentration is low (<0.5%).

Copper contamination (if using
CuAAC)

Use SPAAC for live-cell
labeling. If CUAAC is
necessary, use a copper-
chelating ligand like THPTA.

High Background

Fluorescence

Incomplete removal of

unbound dye

Increase the number and
duration of wash steps after

labeling.

Non-specific binding of the dye

Include a blocking agent (e.g.,
BSA) in the labeling or

washing buffer.

Disclaimer: These protocols are intended as a general guide. Optimal conditions for specific
applications may vary and should be determined empirically by the end-user. Always refer to

the manufacturer's specific product information and safety data sheets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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